(3-Methylcyclopentyl)methanethiol

Description

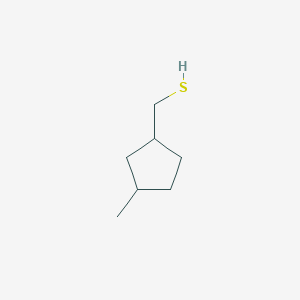

(3-Methylcyclopentyl)methanethiol is a thiol derivative characterized by a cyclopentane ring substituted with a methyl group at the 3-position and a methanethiol (-CH₂SH) moiety. Thiols are known for their strong odor and nucleophilic properties due to the sulfur-hydrogen bond. The cyclopentyl backbone confers unique steric and electronic properties, distinguishing it from six-membered ring analogs.

Properties

IUPAC Name |

(3-methylcyclopentyl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14S/c1-6-2-3-7(4-6)5-8/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUAADWEBXKLMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylcyclopentyl)methanethiol typically involves the reaction of 3-methylcyclopentylmethanol with a thiolating agent. One common method is the use of hydrogen sulfide (H2S) in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired thiol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3-Methylcyclopentyl)methanethiol can undergo various chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using hydrogen peroxide (H2O2) to form the corresponding disulfide.

Reduction: Thiols can be reduced to form alkanes. For instance, this compound can be reduced using lithium aluminum hydride (LiAlH4) to form 3-methylcyclopentylmethane.

Substitution: Thiols can participate in nucleophilic substitution reactions. This compound can react with alkyl halides to form thioethers.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), mild acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Disulfides.

Reduction: Alkanes.

Substitution: Thioethers.

Scientific Research Applications

(3-Methylcyclopentyl)methanethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex thiol-containing compounds.

Biology: Studied for its role in biological systems, particularly in the context of sulfur metabolism.

Medicine: Investigated for its potential use in drug development, especially in designing thiol-based drugs.

Industry: Utilized in the production of flavors and fragrances due to its distinct odor.

Mechanism of Action

The mechanism of action of (3-Methylcyclopentyl)methanethiol involves its interaction with various molecular targets. In biological systems, thiols can act as antioxidants, protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS). The sulfur atom in the thiol group can form bonds with metal ions, which is crucial in many enzymatic reactions. Additionally, thiols can undergo redox reactions, playing a role in cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

- (3-Methylphenyl)methanethiol (C₈H₁₀S): Features a benzene ring with a methyl group at the 3-position and a methanethiol group. The aromatic ring enables π-π interactions, enhancing stability in organic solvents compared to alicyclic analogs .

- [1-({[3-(Trifluoromethyl)cyclohexyl]oxy}methyl)cyclobutyl]methanethiol (C₁₃H₂₁F₃OS): Contains a cyclohexyl ring substituted with a trifluoromethyl group and a cyclobutyl ether linkage.

- (3-Chlorophenyl)methanethiol (C₇H₇ClS): Substituted with an electronegative chlorine atom, which increases thiol acidity and reactivity in nucleophilic substitution reactions compared to methyl-substituted analogs .

Physicochemical Properties

*LogP values estimated based on structural analogs where direct data is unavailable. †Hypothetical data inferred from structural analogs. ‡Predicted using computational tools (e.g., ChemDraw).

Q & A

Basic: What catalytic systems are optimal for synthesizing (3-Methylcyclopentyl)methanethiol derivatives?

Methodological Answer:

The synthesis of methanethiol derivatives, including this compound, often involves thiolation reactions using methanol and hydrogen sulfide. Catalysts such as K₂WO₄/alumina are widely studied due to their high selectivity (90–96% for methanethiol) but moderate activity (47–56% methanol conversion at 360°C). Acid-base properties of catalysts critically influence outcomes: strong acidic/basic sites increase activity but reduce selectivity. Experimental design should optimize temperature, pressure, and catalyst support (e.g., alumina vs. zeolites) to balance these factors .

Table 1: Catalyst Performance for Methanol Thiolation (360°C)

| Catalyst | Methanol Conversion (%) | Methanethiol Selectivity (%) |

|---|---|---|

| K₂WO₄ | 47 | 96 |

| K₂CO₃ | 56 | 95 |

| KOH | 55 | 92 |

| NaOH | 53 | 90 |

Basic: How can conformational stability of this compound be determined computationally?

Methodological Answer:

Conformational analysis requires hybrid quantum mechanics/molecular mechanics (QM/MM) methods with augmented basis sets (e.g., cc-pVTZ). Benchmarking against experimental rotational spectra or X-ray crystallography data ensures accuracy. For example, methanethiol dimer and trimer clusters were re-evaluated using improved basis sets to resolve discrepancies between predicted and observed minima, highlighting the need for post-Hartree-Fock corrections in van der Waals interactions .

Advanced: How do stereochemical variations in the cyclopentyl group affect reactivity and binding properties?

Methodological Answer:

Stereochemical effects are probed via enantioselective synthesis (e.g., Grignard reactions with chiral ligands) and spectroscopic analysis. For example, cyclopentyl phosphonothiolate esters (e.g., 3-Methylcyclopentyl ethylphosphonofluoridoate) show divergent reactivity based on substituent positioning. Nuclear Overhauser Effect (NOE) NMR or circular dichroism (CD) can distinguish enantiomers, while X-ray crystallography resolves spatial arrangements. Computational docking studies further predict binding affinities in biological systems .

Advanced: What methodologies quantify the environmental impact of this compound emissions?

Methodological Answer:

Global databases of methanethiol concentrations in marine systems (e.g., Arctic and Southern Oceans) are combined with satellite-derived atmospheric sulfur aerosol data. Mathematical models integrate these datasets to estimate cooling effects, accounting for methanethiol’s role in prolonging dimethyl sulfide (DMS) atmospheric lifetime. Field sampling protocols emphasize GC-MS detection limits (ppb-level sensitivity) and isotopic tracing to distinguish anthropogenic vs. natural sources .

Advanced: Can methanethiol derivatives serve as biomarkers for anaerobic system stress?

Methodological Answer:

Methanethiol is a putative biomarker in methanogenic cultures exposed to toxins (e.g., sodium, tetrachloroethylene). Experimental protocols involve spiking microcosms with inhibitors and monitoring aqueous methanethiol via headspace GC. A concentration ≥3× control levels indicates toxicity. For example, sodium doses at twice the IC₅₀ value produced 40 µmol/L methanethiol, while lower doses showed reduced release, suggesting dose-dependent stress responses .

Advanced: What prebiotic roles might this compound have played in early Earth environments?

Methodological Answer:

Hypotheses stem from methanethiol’s prevalence in hydrothermal vent systems, where it may have acted as a sulfur donor in proto-metabolic pathways. Experimental simulations of alkaline vent conditions (e.g., H₂-rich, FeS catalysts) can test its stability and reactivity. Isotopic labeling (¹³C/³⁴S) tracks incorporation into amino acids like methionine, supporting its role in prebiotic chemistry .

Advanced: How do non-covalent interactions influence the aggregation behavior of methanethiol clusters?

Methodological Answer:

Dimer and trimer clusters are analyzed via supersonic jet expansions coupled with microwave spectroscopy. Interactions are modeled using symmetry-adapted perturbation theory (SAPT) to decompose contributions from dispersion, induction, and electrostatic forces. Experimental benchmarks (e.g., rotational constants) validate predicted geometries, revealing preferential stabilization of helical or stacked configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.